Biotin-PEG4-Alkyne

Description

Evolution of Bioconjugation Techniques and Their Impact on Biological Research

Bioconjugation, the process of forming a stable covalent bond between two molecules, at least one of which is a biomolecule, has been a cornerstone of biological research for decades. bionordika.nonumberanalytics.com Early techniques often involved the use of fluorescent dyes to tag biomolecules for visualization. clinicallab.com Over time, the field has seen significant advancements, driven by progress in organic chemistry and molecular biology, leading to more sophisticated methods for creating complex biomolecules with tailored properties. numberanalytics.comclinicallab.com

The evolution of bioconjugation has been marked by a shift from random to site-specific modifications. gbibio.com Techniques such as enzymatic conjugation and bio-orthogonal chemistry now permit the selective labeling of specific amino acid residues or functional groups, which helps to minimize adverse effects on the biomolecule's function and improve the efficiency of the conjugation. gbibio.com These advancements have had a profound impact on various biomedical applications, including the development of targeted therapies, advanced diagnostics, and enhanced imaging techniques. numberanalytics.comclinicallab.com The ability to create novel molecules with enhanced functionalities continues to drive innovation in biotechnology. clinicallab.com

Fundamental Principles of Biotin-Avidin/Streptavidin Recognition

At the heart of many bioconjugation and detection systems lies the exceptionally strong and specific non-covalent interaction between biotin (B1667282) (vitamin B7) and the proteins avidin (B1170675) or streptavidin. encyclopedia.pubbiocare.net This interaction is one of the strongest known in nature, with a dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M. encyclopedia.pubthermofisher.com This high affinity ensures that the bond, once formed, is remarkably stable and resistant to extremes of pH, temperature, and denaturing agents. biocare.netthermofisher.com

Avidin, a glycoprotein (B1211001) found in egg whites, and its bacterial homolog streptavidin, are both tetrameric proteins, meaning each can bind up to four biotin molecules. biocare.netthermofisher.com This multivalency is a key advantage, as it allows for the amplification of signals in detection assays. aatbio.com The binding occurs rapidly and is highly specific. thermofisher.com While both proteins are widely used, streptavidin often is preferred due to its near-neutral isoelectric point, which reduces non-specific binding in cellular applications compared to the positively charged avidin. biocare.net The small size of biotin allows it to be attached to other molecules with minimal interference to their biological activity, making the biotin-streptavidin system a versatile tool for purification, detection, and immobilization of biomolecules. thermofisher.comaatbio.com

Advancements in Click Chemistry for Bioorthogonal Labeling

The concept of "click chemistry," first introduced in 2001, describes a set of chemical reactions that are rapid, high-yielding, and produce minimal by-products. researchgate.net These reactions have been refined for use in biological systems, leading to the field of bioorthogonal chemistry, which involves chemical reactions that can occur in living organisms without interfering with native biochemical processes. biochempeg.comclinicallab.com

A prominent example of a bioorthogonal reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. biochempeg.comchempep.com However, the cytotoxicity of the copper catalyst has limited its application in living cells. biochempeg.com This led to the development of copper-free click chemistry, such as strain-promoted alkyne-azide cycloaddition (SPAAC). biochempeg.comtocris.com SPAAC utilizes strained cyclooctynes, like dibenzocyclooctyne (DBCO), which react efficiently with azides without the need for a toxic catalyst. biochempeg.comtocris.com These advancements have revolutionized the ability to label and track biomolecules in their native environments, with significant implications for understanding cellular processes and for applications in diagnostics and therapy. biochempeg.comsciopen.com

Rationale for the Design and Strategic Utility of Biotin-PEG4-Alkyne

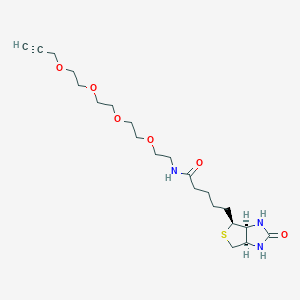

This compound is a heterobifunctional molecule meticulously designed to leverage the principles of biotin-streptavidin recognition and click chemistry. biochempeg.combiosynth.com Its structure consists of three key components:

A biotin moiety: This provides a high-affinity handle for binding to streptavidin or avidin, enabling purification, detection, and immobilization. biochempeg.comchempep.com

A terminal alkyne group: This functional group serves as a reactive partner for click chemistry, specifically for reacting with azide-modified molecules to form a stable covalent bond. lumiprobe.comsigmaaldrich.com

A polyethylene (B3416737) glycol (PEG) linker (PEG4): This hydrophilic spacer separates the biotin and alkyne groups. lumiprobe.commedkoo.com The PEG linker enhances the aqueous solubility of the molecule and minimizes steric hindrance, allowing for efficient binding of the biotin moiety to streptavidin after conjugation to a target molecule. lumiprobe.commedkoo.com

The strategic utility of this compound lies in its ability to act as a bridge, connecting an azide-containing molecule of interest to the powerful biotin-streptavidin system. lumiprobe.com This makes it an invaluable tool for a wide range of applications in chemical biology, including the labeling and isolation of proteins, nucleic acids, and other biomolecules for further study. biochempeg.commedkoo.com It is also used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). biochempeg.commedchemexpress.commedchemexpress.com

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1262681-31-1 | lumiprobe.com |

| Molecular Formula | C21H35N3O6S | lumiprobe.com |

| Molecular Weight | 457.59 g/mol | lumiprobe.com |

| Appearance | White powder | lumiprobe.com |

| Solubility | Good in water, DMSO, DCM, DMF | lumiprobe.com |

| Purity | ≥95% | biochempeg.com |

| Storage Conditions | -20°C for long term | medkoo.com |

Scope and Organization of the Academic Review on this compound

This academic review provides a detailed analysis of the chemical compound this compound and its applications in the field of chemical biology. The preceding sections have introduced the foundational concepts that underpin the design and utility of this reagent, including the evolution of bioconjugation, the principles of biotin-streptavidin binding, and the advancements in click chemistry. The review has also detailed the specific rationale for the design of this compound. The subsequent sections of a full review would typically delve into specific research applications, experimental protocols, and comparisons with alternative reagents, providing a comprehensive resource for researchers utilizing this powerful chemical tool.

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h1,17-18,20H,3-16H2,(H,22,25)(H2,23,24,26)/t17-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMJWNZZFUDLKQ-BJLQDIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601109744 | |

| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262681-31-1 | |

| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262681-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Analytical Characterization of Biotin Peg4 Alkyne

Established Synthetic Pathways for Biotin-PEG4-Alkyne and Derivatives

While detailed, step-by-step synthetic protocols for this compound are often proprietary and found within patent literature or commercial supplier documentation, the general synthetic strategies can be inferred from related publications and the structure of the molecule itself. The synthesis logically involves the coupling of a biotin (B1667282) moiety with a PEG4-alkyne linker.

Multi-Step Synthesis Approaches for this compound

The construction of this compound is inherently a multi-step process that involves the formation of a stable amide bond between the carboxylic acid of biotin and the terminal amine of a PEG4-alkyne linker. A common approach involves the activation of biotin's carboxylic acid group to facilitate nucleophilic attack by the amine.

A representative synthetic route would likely proceed as follows:

Activation of Biotin: D-Biotin is first activated to a more reactive species. This can be achieved by converting the carboxylic acid to an active ester, such as an N-hydroxysuccinimide (NHS) ester. This reaction typically employs coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide.

Synthesis of the PEG4-Alkyne Linker: The heterobifunctional linker, amino-PEG4-alkyne, is a key component. The synthesis of this linker itself is a multi-step process, often starting from a protected amino alcohol and a propargyl group, with the tetraethylene glycol (PEG4) chain built in between.

Coupling Reaction: The activated biotin (e.g., Biotin-NHS ester) is then reacted with the amino-PEG4-alkyne in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. This step forms the final amide bond.

Purification: The final product, this compound, is then purified from the reaction mixture to remove unreacted starting materials, coupling reagents, and by-products. This is typically achieved through chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

A variation of this approach is solid-phase synthesis, which can enhance purity and simplify purification. In this method, a resin is functionalized with a protected PEG4 linker. Biotin is then coupled to the resin-bound linker, followed by cleavage from the resin to yield the desired product. This can lead to high yields and minimal byproducts.

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound is crucial for achieving high yields and purity, which are critical for its subsequent applications in bioconjugation and diagnostics. Key strategies focus on reaction conditions, purification methods, and the stability of intermediates.

Reaction Conditions: The choice of coupling reagents is critical. For instance, using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as coupling agents can often lead to higher yields and faster reaction times compared to traditional carbodiimides. The reaction temperature, time, and stoichiometry of reactants are also carefully controlled to maximize product formation and minimize side reactions. For example, conducting the coupling at room temperature for 24 hours is a common practice.

Purification Techniques: High-purity this compound is essential for reliable performance in click chemistry applications. iris-biotech.dechemscene.com High-performance liquid chromatography (HPLC) is the method of choice for final purification, often using a C18 column with a water/acetonitrile gradient containing a small amount of a modifier like trifluoroacetic acid (TFA). This allows for the separation of the desired product from closely related impurities. Purity is typically assessed by analytical HPLC, with commercial products often exceeding 95% purity. tcichemicals.comlunanano.calumiprobe.com

Stability of Intermediates and Final Product: The alkyne group can be sensitive to certain conditions, and the azide (B81097) group in related derivatives can be prone to degradation with heat or light. Therefore, reactions are often carried out under an inert atmosphere (e.g., argon or nitrogen), and light-sensitive compounds are handled in amber glassware. Storage conditions for the final product are also important, with recommendations for storage at -20°C in the dark to ensure long-term stability. lumiprobe.com

| Parameter | Optimization Strategy | Rationale |

| Yield | Use of advanced coupling reagents (e.g., HATU, BOP) | Faster reaction kinetics and higher coupling efficiency. |

| Purity | Preparative HPLC purification | High-resolution separation of product from impurities. |

| Stability | Reactions under inert atmosphere, use of amber glassware | Prevents degradation of sensitive functional groups like azides. |

| Process Efficiency | Solid-phase synthesis | Simplifies purification and can lead to higher overall yields. |

Spectroscopic and Chromatographic Methods for Structural Confirmation and Purity Assessment of this compound

A combination of spectroscopic and chromatographic techniques is employed to confirm the chemical structure and assess the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Analysis

¹H NMR (Proton NMR) spectroscopy is a primary tool for the structural elucidation of this compound. The spectrum provides information about the chemical environment of all the protons in the molecule, confirming the presence of the biotin, PEG, and alkyne moieties.

A representative ¹H NMR spectrum of this compound would show characteristic peaks for:

Biotin Protons: Signals corresponding to the ureido ring protons, the thiophane ring protons, and the protons of the valeric acid side chain.

PEG Linker Protons: A prominent, often complex multiplet in the region of 3.5-3.7 ppm, corresponding to the repeating ethylene (B1197577) glycol units (-OCH₂CH₂O-).

Alkyne Proton: A characteristic signal for the terminal alkyne proton (-C≡CH), typically appearing as a triplet around 2.4-2.8 ppm.

The integration of these signals should correspond to the number of protons in each part of the molecule, providing quantitative confirmation of the structure. ¹³C NMR can also be used for further structural confirmation, showing characteristic signals for the carbonyl carbons, the carbons of the PEG linker, and the sp-hybridized carbons of the alkyne group. yulonglilab.org Some suppliers provide confirmation of the structure by NMR as part of their quality control. tcichemicals.comlunanano.cabroadpharm.com

| Functional Group | Approximate ¹H NMR Chemical Shift (ppm) | Multiplicity |

| Biotin Ureido NH | ~6.4 | Singlet |

| PEG Methylene (-OCH₂CH₂O-) | 3.5-3.7 | Multiplet |

| Terminal Alkyne (-C≡CH) | 2.4-2.8 | Triplet |

| Biotin Valeric Acid Chain | 1.3-2.2 | Multiplets |

| Biotin Ring Protons | 2.7-4.5 | Multiplets |

Mass Spectrometry (MS) for this compound and Conjugates

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and its conjugates. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecules.

In a typical ESI-MS analysis of this compound, the expected molecular ion would be observed as the protonated species [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (457.58 g/mol ) plus the mass of a proton. iris-biotech.dechemscene.com High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy, further confirming its identity. yulonglilab.org

MS is also crucial for analyzing the products of click chemistry reactions where this compound is conjugated to an azide-containing molecule. The mass spectrum of the conjugate will show a new molecular ion peak corresponding to the sum of the masses of the two reactants, confirming the successful formation of the triazole linkage. This is widely used in proteomics to identify proteins that have been biotinylated via this method. nih.gov

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ESI-MS Ion (m/z) |

| This compound | C₂₁H₃₅N₃O₆S | 457.58 iris-biotech.dechemscene.com | 458.59 [M+H]⁺ |

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound. iris-biotech.deconju-probe.com The technique separates the components of a mixture based on their differential partitioning between a stationary phase (typically a C18 silica (B1680970) column) and a mobile phase (a mixture of aqueous and organic solvents).

A typical HPLC analysis for this compound would involve a reversed-phase C18 column with a gradient elution, for example, starting with a high percentage of water (often with 0.1% TFA) and gradually increasing the proportion of an organic solvent like acetonitrile. The detector, usually a UV detector set at a wavelength where the compound absorbs (e.g., ~214 nm for the amide bond), measures the absorbance of the eluting components over time.

The purity of the sample is determined by the relative area of the main peak in the chromatogram. A single, sharp peak indicates high purity. Commercial suppliers of this compound typically guarantee a purity of >95% as determined by HPLC. tcichemicals.comlunanano.calumiprobe.com This ensures that the reagent is suitable for demanding applications where impurities could interfere with the desired reaction.

| Parameter | Typical Value/Condition |

| Purity Specification | >95% iris-biotech.detcichemicals.comlunanano.calumiprobe.com |

| Stationary Phase | C18 silica |

| Mobile Phase | Water/Acetonitrile gradient with 0.1% TFA |

| Detection | UV at ~214 nm |

Considerations for Specialized this compound Derivatives (e.g., cleavable linkers, protected alkynes)

While this compound is a robust tool for stable bioconjugation, the very strength of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) can complicate the recovery of labeled biomolecules. nih.gov Elution often requires harsh, denaturing conditions that can interfere with downstream analyses like mass spectrometry and may release endogenously biotinylated proteins, increasing background noise. nih.govtum.de To address this, specialized derivatives of the this compound scaffold have been developed incorporating cleavable linkers or protected functional groups that allow for the mild and selective release of captured targets. nih.goviris-biotech.de

These cleavable probes typically consist of the biotin tag, the alkyne reactive group, and a strategically placed cleavable moiety within the linker. nih.gov The choice of cleavable group dictates the specific chemical or physical stimulus required for release, allowing researchers to tailor the probe to their experimental workflow.

Cleavable Linker Derivatives

Several classes of cleavable linkers have been integrated into biotin-alkyne probes, each responding to a different cleavage condition.

Acid-Cleavable Linkers: A prominent example is a linker based on a dialkoxydiphenylsilane (DADPS) moiety. nih.gov A comparative study designed to develop a more sensitive protocol for bioorthogonal noncanonical amino acid tagging (BONCAT) directly compared the performance of an acid-cleavable DADPS biotin-alkyne with the standard, non-cleavable (UnC) this compound. nih.gov The research found that the DADPS linker could be efficiently cleaved with 10% formic acid in 30 minutes, which is significantly milder than traditional elution methods. nih.gov This approach improves the sensitivity of mass spectrometry analysis by leaving only a small molecular fragment on the released peptide, simplifying spectral interpretation. nih.govnih.gov

Disulfide-Based Linkers: Linkers containing a disulfide bond (S-S) are a common type of cleavable probe. The disulfide bond is stable under many physiological and experimental conditions but can be readily cleaved by treatment with reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (HOCH2CH2SH). nih.gov The commercially available compound Biotin-PEG(4)-SS-Alkyne is an example of this class.

Photocleavable Linkers: These linkers incorporate a photolabile group, such as an o-nitrobenzyl ether or a diazobenzene moiety, that breaks upon irradiation with UV light at a specific wavelength (e.g., 365 nm). nih.gov This method offers precise temporal control over the cleavage event.

Periodate-Cleavable Linkers: Linkers containing a diol (a vicinal di-hydroxyl group) can be selectively cleaved by treatment with sodium periodate (B1199274) (NaIO₄). tum.deresearchgate.net This strategy was demonstrated in the synthesis of a cleavable biotin reagent derived from L-tartaric acid for use in chemical proteomics. researchgate.net

Protected Groups as Cleavable Systems

An alternative strategy involves the use of a protecting group that is stable during the labeling and enrichment phases but can be removed chemically to release the captured molecule.

Dde-Protected Linkers: A notable derivative is Dde this compound. cd-bioparticles.netmedchemexpress.commedkoo.com In this molecule, the linker contains a Dde [N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl] group. The Dde group is stable under a wide range of conditions, including those used for protein denaturation, but it can be selectively and mildly removed using a 2% aqueous solution of hydrazine (B178648) (H₂NNH₂). iris-biotech.de This hydrazinolysis cleaves the linker, releasing the target molecule from the biotin tag and the streptavidin-coated support. This approach has been successfully used for the purification and analysis of glycoproteins. iris-biotech.de

The development of these specialized derivatives significantly enhances the utility of the biotin-alkyne toolkit, providing researchers with versatile options for affinity purification and subsequent analysis in fields like proteomics, drug discovery, and chemical biology. tum.demedchemexpress.commedchemexpress.com

Interactive Table of Specialized Biotin-Alkyne Derivatives

| Derivative Type | Example Moiety | Cleavage Agent/Condition | Key Advantage |

| Acid-Cleavable | Dialkoxydiphenylsilane (DADPS) | 10% Formic Acid | Mild cleavage, leaves a small residual mass tag for cleaner MS data. nih.govnih.gov |

| Disulfide-Based | Disulfide (-S-S-) | Dithiothreitol (DTT) | Cleavage under common reducing conditions. nih.gov |

| Photocleavable | o-Nitrobenzyl ether | UV Light (e.g., 365 nm) | High temporal and spatial control of cleavage. nih.gov |

| Periodate-Cleavable | Diol (-CH(OH)-CH(OH)-) | Sodium Periodate (NaIO₄) | Chemoselective cleavage under mild oxidative conditions. tum.deresearchgate.net |

| Hydrazine-Cleavable | Dde Protecting Group | 2% Hydrazine | Stable to acidic/basic conditions, mild cleavage. iris-biotech.de |

Mechanistic Basis and Design Principles in Biotin Peg4 Alkyne Mediated Bioconjugation

The Role of Biotin-Streptavidin Affinity in Biotin-PEG4-Alkyne Applications

The foundation of this compound's utility lies in the exceptionally strong and specific non-covalent interaction between biotin (B1667282) (Vitamin H) and the proteins avidin (B1170675) or streptavidin. chempep.comthermofisher.com This interaction is one of the strongest known in biology, forming the basis for numerous detection, purification, and immobilization strategies. thermofisher.combiocompare.com Once a biomolecule is labeled with this compound through its alkyne group, the biotin moiety serves as a high-affinity tag that can be readily captured by streptavidin or avidin, which can be conjugated to a variety of reporters or solid supports. lumiprobe.comlumiprobe.com

The integrated PEG4 spacer in the this compound molecule plays a critical role by increasing the hydrophilicity and thus the aqueous solubility of the conjugate. chempep.comlumiprobe.com This flexible spacer also physically separates the biotin from the conjugated biomolecule, which minimizes steric hindrance and ensures that the biotin is accessible for efficient binding to streptavidin or avidin. chempep.comlumiprobe.com

Quantitative Aspects of this compound Binding to Avidin/Streptavidin

The binding affinity between biotin and avidin/streptavidin is remarkably high, characterized by a very low dissociation constant (Kd). For the biotin-avidin interaction, the Kd is approximately 10⁻¹⁵ M, making it one of the strongest non-covalent bonds known. thermofisher.comnih.gov The biotin-streptavidin interaction is of a similar magnitude, with a Kd in the range of 10⁻¹⁴ to 10⁻¹⁵ M. thermofisher.comnih.gov This extremely strong binding is essentially irreversible under most physiological conditions. thermofisher.com

The binding kinetics are also very rapid. The association rate constant (k_on) for biotin and streptavidin is on the order of 10⁷ M⁻¹s⁻¹, approaching the diffusion-limited rate. nih.govresearchgate.net The dissociation rate constant (k_off) is extremely slow, contributing to the stability of the complex. nih.gov

| Binding Partner | Dissociation Constant (Kd) | Association Rate Constant (k_on) | Reference |

|---|---|---|---|

| Avidin | ~10⁻¹⁵ M | Not specified | thermofisher.comnih.gov |

| Streptavidin | 10⁻¹⁴ - 10⁻¹⁵ M | ~10⁷ M⁻¹s⁻¹ | thermofisher.comnih.govnih.govresearchgate.net |

Strategies for Reversible and Irreversible Capture of this compound Conjugates

The near-irreversible nature of the biotin-streptavidin bond is advantageous for many applications requiring a stable linkage. thermofisher.comresearchgate.net However, for applications such as the purification of biotinylated molecules where recovery of the target is desired, this strong interaction can be a significant drawback, often requiring harsh denaturing conditions to break the bond, which can damage the target molecule and the affinity matrix. thermofisher.com

To address this, several strategies for reversible capture have been developed:

Biotin Analogs : Derivatives of biotin with lower binding affinity to streptavidin, such as iminobiotin (B1258364) and desthiobiotin, allow for elution under milder conditions. thermofisher.comresearchgate.net Desthiobiotin, for instance, binds with a lower affinity that allows for displacement by free biotin at neutral pH. google.comgoogle.com

Modified Streptavidin : Engineered forms of streptavidin with reduced biotin-binding affinity have been created. researchgate.netgoogle.com For example, "switchavidin" is a mutant that allows for reversible binding. researchgate.net Strep-Tactin®, another engineered streptavidin, also exhibits reversible binding to biotin and can be eluted with an excess of free biotin under physiological conditions. iba-lifesciences.com

Cleavable Linkers : Incorporating a cleavable spacer arm within the biotinylating reagent allows for the release of the captured molecule without disrupting the biotin-streptavidin interaction itself. thermofisher.com A common approach is to use a disulfide bond in the linker, which can be cleaved by reducing agents. thermofisher.comnih.gov Another strategy involves a DNA linker that can be cleaved by DNase. google.comgoogle.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The terminal alkyne group of this compound enables its participation in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". chempep.combiochempeg.com This reaction forms a stable triazole ring by covalently linking the alkyne on the biotin probe to an azide-modified target molecule. biochempeg.comsigmaaldrich.com CuAAC is highly efficient and specific, proceeding with high yields under mild, often aqueous, conditions. chempep.commdpi.com

Reaction Kinetics and Efficiency in Biological Milieus

The kinetics of CuAAC are generally fast, allowing for efficient labeling of biomolecules. mdpi.com The reaction's efficiency in biological systems can be influenced by the presence of endogenous molecules. For instance, biothiols present in the cytosol can deactivate the copper catalyst, potentially reducing the reaction yield. rsc.org Research has shown that strategies to mitigate this, such as the use of specific ligands, can significantly improve the efficiency of CuAAC in live cells. rsc.org Studies have demonstrated that under optimized conditions, significant product yields can be achieved on both cell membrane and cytosolic proteins within minutes. rsc.org

Catalytic Considerations and Ligand Systems for CuAAC with this compound

The CuAAC reaction requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.gov A critical component of the catalytic system is the use of a chelating ligand that stabilizes the Cu(I) oxidation state, enhances reaction rates, and can reduce the cytotoxicity associated with copper. mdpi.complos.org

Several ligand systems have been developed to improve CuAAC performance in biological settings:

Tris(triazolylmethyl)amine-based ligands : Ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and its water-soluble derivatives like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are widely used. mdpi.complos.org THPTA is particularly advantageous for reactions with proteins as it avoids the need for organic co-solvents like DMSO that can be detrimental to protein structure and function. plos.org

Sulfated Ligands : Ligands like BTTES have been shown to dramatically accelerate the reaction rate and render the CuAAC non-toxic, making them suitable for live cell labeling. nih.gov

Other Ligands : Other ligands, including those based on phenanthroline and bipyridine, have also been explored to enhance the catalytic efficiency of CuAAC. mdpi.com

| Ligand | Key Features | Reference |

|---|---|---|

| TBTA | Stabilizes Cu(I), accelerates reaction; often requires organic co-solvents. | mdpi.complos.org |

| THPTA | Water-soluble, allows for efficient reaction in aqueous buffers without denaturing proteins. | plos.org |

| BTTES | Accelerates reaction rate and reduces copper toxicity, suitable for live cell applications. | nih.gov |

| L-histidine | A natural amino acid that can act as a copper ligand with low toxicity. | mdpi.com |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and this compound in Copper-Free Systems

A significant advancement in click chemistry for biological applications is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction proceeds without the need for a copper catalyst, which can be toxic to living cells. baseclick.eumedchemexpress.com In SPAAC, the alkyne is activated by incorporating it into a strained ring system, such as a cyclooctyne (B158145) (e.g., DBCO, BCN). chempep.combaseclick.eu

While the provided outline focuses on this compound, which has a terminal alkyne and is thus primarily used in CuAAC, the principles of SPAAC are relevant to the broader field of biotin-alkyne bioconjugation. For copper-free labeling, a biotin probe containing a strained alkyne, such as DBCO-PEG4-Biotin, would be used to react with an azide-modified target. baseclick.eu This approach is particularly valuable for in vivo studies and applications where copper toxicity is a concern. chempep.combaseclick.eu The reaction rates of SPAAC are generally fast and allow for efficient labeling under physiological conditions. researchgate.net

Impact of the PEG4 Linker on this compound Performance

The tetraethylene glycol (PEG4) linker is a key component in the design of this compound, conferring several advantageous properties that enhance its utility in bioconjugation. chempep.com These include improved water solubility, minimization of steric hindrance, and a reduction in non-specific interactions, all of which contribute to the efficiency and reliability of labeling and detection assays. chempep.combiochempeg.com

Hydrophilicity and Solubility Enhancement

A significant challenge in bioconjugation is the often-poor aqueous solubility of many biomolecules and labeling reagents. adcreview.comlabinsights.nl The PEG4 linker in this compound is inherently hydrophilic, a property that substantially increases the water solubility of the entire molecule. chempep.comlumiprobe.combroadpharm.combroadpharm.commedkoo.comcd-bioparticles.netaxispharm.com This enhanced solubility is crucial when working with hydrophobic molecules or in aqueous biological environments, as it facilitates the conjugation process and prevents aggregation of the labeled biomolecules. adcreview.comthermofisher.combiochempeg.comchemicalbook.com

The hydrophilic nature of the PEG spacer helps to create a hydration shell around the conjugated molecule, which can reduce protein adsorption and improve biocompatibility. chempep.com This is particularly beneficial for applications involving sensitive biological systems where maintaining the native conformation and function of the target biomolecule is essential. biochempeg.com Furthermore, the increased solubility imparted by the PEG4 linker can lead to cleaner results and less background noise in various assays. chempep.com

| Property | Observation | Reference |

|---|---|---|

| Aqueous Solubility | The PEG4 linker significantly increases the water solubility of the this compound conjugate. | chempep.comlumiprobe.combroadpharm.combroadpharm.commedkoo.comcd-bioparticles.netaxispharm.com |

| Aggregation Prevention | Increased solubility helps to prevent the aggregation of biotinylated proteins, especially during long-term storage. | thermofisher.combiochempeg.com |

| Biocompatibility | The hydrophilic PEG chain contributes to the biocompatibility of the conjugate. | biochempeg.com |

Minimization of Steric Hindrance and Non-Specific Interactions

Steric hindrance can be a major obstacle in bioconjugation, potentially impeding the interaction between the biotin tag and its binding partner, streptavidin or avidin. thermofisher.com The flexible and extended nature of the PEG4 spacer arm in this compound physically separates the biotin moiety from the molecule to which it is conjugated. chempep.comlumiprobe.comlumiprobe.com This spatial separation minimizes steric hindrance, ensuring that the biotin is readily accessible for efficient binding to streptavidin. broadpharm.commedkoo.comchemicalbook.comcd-bioparticles.netlumiprobe.com

| Factor | Effect of PEG4 Linker | Reference |

|---|---|---|

| Steric Hindrance | The flexible PEG4 spacer reduces steric hindrance, allowing for efficient binding of biotin to streptavidin. | chempep.comlumiprobe.combroadpharm.commedkoo.comchemicalbook.comlumiprobe.comcd-bioparticles.netlumiprobe.com |

| Non-Specific Binding | The PEG4 linker minimizes non-specific interactions with biological components, leading to cleaner assay results. | chempep.combiochempeg.comresearchgate.net |

| Accessibility | The linker ensures the biotin moiety is accessible for binding, even when conjugated to large biomolecules. | chempep.com |

Advanced Research Applications of Biotin Peg4 Alkyne in Life Sciences

Proteomics and Protein-Centric Methodologies

The unique structure of Biotin-PEG4-Alkyne has made it an indispensable tool in modern proteomics, enabling researchers to isolate and identify proteins based on activity, synthesis, or interaction.

Activity-Based Protein Profiling (ABPP) using this compound Conjugates

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy for studying the functional state of enzymes within complex proteomes. nih.govnih.gov Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes active site-directed chemical probes to selectively label and identify active enzymes. nih.govmdpi.com

The core of ABPP involves an activity-based probe (ABP) that typically consists of three parts: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection and enrichment. mdpi.com In a common two-step ABPP approach, the reporter tag is a bioorthogonal handle, such as an azide (B81097) or an alkyne. mdpi.com

When an azide-functionalized ABP is used, this compound serves as the capture reagent. The workflow proceeds as follows:

A biological sample (e.g., cell lysate, secretome, or even a living organism) is treated with an azide-bearing ABP. nih.govmdpi.com The probe selectively forms a covalent bond with the active enzymes it is designed to target.

Following the labeling reaction, the proteome is subjected to a copper-catalyzed click reaction with this compound. mdpi.com This attaches a biotin (B1667282) tag exclusively to the azide-modified ABPs that are now covalently bound to their active enzyme targets.

The biotinylated proteins are then enriched from the complex mixture using streptavidin- or avidin-functionalized beads. nih.gov

The enriched proteins can be identified and quantified by mass spectrometry, providing a profile of the active members of an enzyme family under specific cellular conditions. nih.govmdpi.com

This click chemistry-based ABPP (CC-ABPP) approach offers flexibility, as the same azide-functionalized probe can be used with different alkyne-containing reporters (e.g., this compound for enrichment or a fluorescent alkyne for in-gel visualization). mdpi.com For instance, researchers have designed probes with alkyne handles to study bacterial chitin-catabolizing enzymes, allowing for subsequent reaction with azide-biotin for enrichment and identification. mdpi.com

Biorthogonal Noncanonical Amino Acid Tagging (BONCAT) for Newly Synthesized Protein Analysis with this compound

Biorthogonal Noncanonical Amino Acid Tagging (BONCAT) is a widely used method for detecting and identifying newly synthesized proteins in cells and organisms. nih.govnih.gov The technique relies on the cellular incorporation of a noncanonical amino acid containing a bioorthogonal functional group into proteins during active translation. acs.org Azidohomoalanine (AHA), an analog of methionine, is a commonly used noncanonical amino acid for this purpose. acs.orgresearchgate.net

Once AHA is incorporated into the proteome, this compound is used as the key reagent to tag and isolate these newly synthesized proteins. The process involves:

Cells or organisms are cultured in media where methionine is replaced with AHA. Cellular machinery incorporates AHA into proteins during translation. researchgate.netnih.gov

The cells are lysed, and the total proteome is harvested. nih.gov

A copper-catalyzed click reaction is performed, covalently linking this compound to the azide group of the AHA residues within the newly synthesized proteins. nih.govnih.gov

The resulting biotin-tagged proteins are then affinity-purified from the total proteome using streptavidin-coated beads. nih.gov

The enriched proteins are subsequently identified and quantified by mass spectrometry, providing a snapshot of the actively translated proteome during the labeling period. nih.govnih.gov

Research has focused on optimizing BONCAT protocols for greater sensitivity. One study compared the performance of an uncleavable biotin-alkyne, such as this compound, with an acid-cleavable version in a peptide-level enrichment strategy known as DidBIT (Direct Detection of Biotin-containing Tags). nih.govresearchgate.net The results showed that while both were effective, the cleavable version identified a significantly higher number of proteins, suggesting that the efficiency of releasing the tagged peptides from the streptavidin beads is a critical factor for sensitivity. nih.govnih.gov

Table 1: Comparison of Uncleavable vs. Cleavable Biotin-Alkyne in BONCAT Analysis

| Feature | Uncleavable Biotin-Alkyne (e.g., this compound) | Acid-Cleavable Biotin-Alkyne (DADPS) | Reference |

|---|---|---|---|

| Enrichment Strategy | Binds to streptavidin/neutravidin beads; peptides are eluted under harsh conditions (e.g., high organic solvent). | Binds to streptavidin/neutravidin beads; the linker is cleaved with acid to release peptides, leaving the biotin tag on the beads. | nih.govnih.gov |

| Identified Proteins | Fewer proteins identified and quantified compared to the cleavable version. | Identified over 50% more proteins than the uncleavable version in a comparative study. | nih.govnih.gov |

| Primary Advantage | Commercial availability and established protocols. | Higher sensitivity and improved recovery of tagged peptides, leading to deeper proteome coverage. | nih.govnih.gov |

Proximity Ligation Assays (PLA) and this compound for Investigating Protein Interactions

Proximity Ligation Assay (PLA) is an immunoassay technology that allows for the in situ detection of protein-protein interactions or the proximity of a protein to a specific cellular location. nih.govrupress.org The assay provides a fluorescent signal only when two target molecules are within a very short distance (typically less than 40 nm). nih.gov

This compound can be integrated into PLA workflows, particularly when one of the molecules of interest is metabolically labeled. For example, to study the interaction of a specific protein with newly synthesized proteins, a combination of BONCAT and PLA can be used. nih.gov

Cells are first treated with AHA to label the nascent proteome, as described in the BONCAT method. nih.gov

The cells are fixed and permeabilized, and a click reaction is performed in situ using this compound to attach a biotin tag to the AHA-containing proteins. nih.gov

The cells are then incubated with two primary antibodies: one that recognizes the biotin tag and another that recognizes a specific protein of interest. nih.gov

Secondary antibodies conjugated to short DNA oligonucleotides (PLA probes) are added. If the two primary antibodies are in close proximity, the oligonucleotides can be ligated to form a circular DNA template. nih.govrupress.org

This circular DNA is then amplified via rolling-circle amplification, and the resulting product is detected with fluorescently labeled probes, appearing as a distinct fluorescent spot. nih.gov

This powerful combination allows researchers to visualize the precise subcellular locations where a protein of interest interacts with proteins that have been synthesized within a specific timeframe. A similar strategy, termed SIRF (in situ protein interactions at nascent and stalled replication forks), uses the incorporation of the alkyne-containing thymidine (B127349) analog EdU into DNA, followed by a click reaction with biotin-azide and subsequent PLA to detect proteins in proximity to newly replicated DNA. rupress.org

Quantitative Proteomics Approaches Utilizing this compound for Enrichment

This compound is a cornerstone reagent for enrichment in many quantitative proteomics workflows designed to measure dynamic changes in protein synthesis. By combining BONCAT with stable isotope labeling techniques, researchers can quantify the rate of protein synthesis under different conditions.

One such method is BONCAT-iTRAQ (isobaric tags for relative and absolute quantitation). In this approach, different cell populations are subjected to various treatments (e.g., starvation) and then pulse-labeled with AHA. nih.gov

Following AHA incorporation, the cells are lysed, and the nascent proteins in each sample are tagged with this compound via a click reaction. nih.gov

The biotinylated proteins are enriched on NeutrAvidin beads. nih.gov

After on-bead digestion to release the peptides, the peptides from each condition are labeled with a different iTRAQ reagent. These reagents are isobaric, meaning they have the same total mass, but produce different reporter ions upon fragmentation in a mass spectrometer. nih.gov

The labeled peptide samples are pooled and analyzed by LC-MS/MS. The relative abundance of the reporter ions for each peptide indicates the relative rate of synthesis for that protein across the different conditions. nih.gov

In a study on Leishmania mexicana parasites, this BONCAT-iTRAQ method, using Acetylene-PEG4-Biotin, successfully identified over 250 proteins that showed changes in synthesis in response to starvation, highlighting the role of translational regulation in stress response. nih.gov Another strategy, DidBIT, improves quantification by enriching biotinylated peptides instead of intact proteins, which has been shown to increase the number of identified proteins and improve confidence in quantification. nih.govacs.org

Cellular and Subcellular Imaging Strategies

Beyond proteomics, this compound is crucial for the visualization of metabolically labeled biomolecules, providing spatial information about their synthesis and trafficking within cells.

Metabolic Glycan and Lipid Labeling for Cellular Visualization with this compound

Metabolic glycan labeling (or metabolic oligosaccharide engineering) is a technique used to study glycans, the complex sugar structures that decorate cell surfaces and proteins. nih.gov This method involves introducing an unnatural sugar analog containing a bioorthogonal handle (like an azide or alkyne) into cells. nih.govacs.org The cell's metabolic machinery incorporates this analog into its glycans.

When an azide-bearing sugar (e.g., an azido-sialic acid analog) is used, this compound enables the visualization of the newly synthesized glycans. nih.gov

Cells are incubated with an azide-modified monosaccharide, which is metabolized and incorporated into cell-surface glycoconjugates. nih.govacs.org

The cells are then treated with this compound in a copper-catalyzed click reaction. This attaches biotin to the azide-labeled glycans on the cell surface. nih.gov

Finally, the biotinylated glycans are visualized by staining the cells with a fluorescently labeled streptavidin conjugate. nih.gov

The resulting fluorescence can be quantified by flow cytometry or imaged by confocal microscopy, revealing the location and abundance of the newly synthesized glycans. nih.govacs.org

This strategy has been employed to monitor the dynamic process of glycosylation on live Jurkat cells. acs.org Similarly, lipids can be studied by introducing fatty acid analogs containing bioorthogonal groups. The subsequent click reaction with this compound and staining with fluorescent streptavidin allows for the imaging of lipid trafficking and localization within cellular membranes and organelles.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym | Chemical Formula | CAS Number |

|---|---|---|---|

| This compound | Acetylene-PEG4-Biotin | C21H35N3O6S | 1262681-31-1 / 1458576-00-5 |

| Azidohomoalanine | AHA | C4H8N4O2 | 900892 (HCl salt) |

| 5-Ethynyl-2'-deoxyuridine | EdU | C11H12N2O5 | 61135-33-9 |

| Dialkoxydiphenylsilane Biotin-Alkyne | DADPS | C42H62N4O9SSi | Not specified |

| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | TBTA | C30H30N10 | 570650-70-5 |

| Tris(2-carboxyethyl)phosphine | TCEP | C9H15O6P | 51805-45-9 |

Fluorescence Microscopy and Super-Resolution Imaging with this compound Tags

The unique properties of this compound make it a valuable tool for fluorescence microscopy and super-resolution imaging techniques. In these applications, the alkyne group of this compound is "clicked" onto a target biomolecule that has been metabolically or enzymatically labeled with an azide group. frontiersin.orgacs.org This target could be a protein, glycan, or nucleic acid. Once the biotin tag is attached, its high affinity for streptavidin is exploited. baseclick.eu Fluorescently-labeled streptavidin conjugates can then be used to visualize the location of the target molecule within a cell or tissue. baseclick.eubiorxiv.org

This indirect detection method offers significant signal amplification because multiple fluorescent streptavidin molecules can bind to a single biotinylated target. This is particularly advantageous for detecting low-abundance molecules. The PEG4 linker plays a crucial role by extending the biotin tag away from the target molecule, which reduces steric hindrance and improves the accessibility of the biotin for binding to the bulky streptavidin-fluorophore conjugate. lumiprobe.com

For super-resolution imaging techniques like Stochastic Optical Reconstruction Microscopy (STORM), bright and photostable fluorescent dyes are required. dianabiotech.com this compound facilitates the use of streptavidin conjugated to such dyes, enabling the nanoscale imaging of various biomolecules. dianabiotech.com A novel super-resolution technique, click-ExM, combines click-labeling with expansion microscopy to allow for the nanoscale imaging of a wide array of biomolecules, including lipids, glycans, and small molecules, by first clicking on an alkyne-biotin and then staining with a fluorescently-labeled streptavidin. biorxiv.orgresearchgate.net

Research in Targeted Degradation Systems (e.g., PROTAC synthesis)

This compound is increasingly utilized in the development of targeted degradation systems, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). biochempeg.commedchemexpress.com PROTACs are bifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.comxcessbio.com

In PROTAC synthesis, this compound can serve multiple purposes. medchemexpress.com The alkyne group allows for its easy incorporation into the PROTAC structure via click chemistry, linking the target-binding ligand and the E3 ligase-binding ligand. medchemexpress.com The biotin moiety can then be used as an affinity handle for the purification of the synthesized PROTAC. Furthermore, the biotin tag can be used in biochemical and cellular assays to study the PROTAC's mechanism of action. For instance, biotinylated PROTACs can be used in pull-down assays to confirm their binding to the target protein and the E3 ligase. The hydrophilic PEG4 linker in this compound also enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. biochempeg.com

Nucleic Acid and Gene Expression Studies

The ability to specifically label and detect nucleic acids is fundamental to understanding gene expression and regulation. This compound provides a versatile tool for these studies.

This compound enables the site-specific labeling of DNA and RNA through the incorporation of azide-modified nucleotides during synthesis or through enzymatic reactions. The alkyne group on the biotin linker can then be reacted with the azide-modified nucleic acid via click chemistry. lumiprobe.com This method allows for the introduction of a biotin tag at a precise location within a DNA or RNA sequence.

This site-specific labeling is crucial for a variety of functional analyses. For example, biotinylated DNA probes can be used in pull-down assays to isolate and identify proteins that bind to specific DNA sequences. Similarly, biotinylated RNA can be used to study RNA-protein interactions and to identify the components of ribonucleoprotein complexes. The PEG4 spacer helps to minimize any potential interference of the biotin tag with the biological interactions being studied. lumiprobe.com

This compound is also valuable in the development of oligonucleotide probes for various applications, including in situ hybridization, microarrays, and biosensors. chempep.comlumiprobe.com By incorporating an azide-modified nucleotide into an oligonucleotide probe, the probe can be readily biotinylated using this compound and click chemistry.

These biotinylated probes can then be used for the detection of specific DNA or RNA sequences. The strong and specific interaction between biotin and streptavidin allows for highly sensitive detection when using streptavidin conjugated to a reporter molecule, such as a fluorescent dye or an enzyme. baseclick.eu The hydrophilic PEG4 linker improves the solubility and hybridization properties of the oligonucleotide probes in aqueous buffers. lumiprobe.com

Site-Specific Labeling of DNA and RNA for Functional Analysis with this compound

Biosensor Development and Surface Functionalization

The unique properties of this compound make it an excellent reagent for the development of biosensors and the functionalization of surfaces.

This compound plays a key role in the fabrication of affinity-based biosensors. sci-hub.se In a typical approach, a surface, such as a gold nanoparticle or a silicon nitride substrate, is first functionalized with azide groups. sci-hub.senih.gov this compound is then attached to the surface via a click reaction between its alkyne group and the surface azides. nih.gov This creates a biotinylated surface that can be used to immobilize streptavidin or avidin (B1170675). sci-hub.se

This streptavidin-coated surface can then be used to capture any biotinylated molecule, such as a biotinylated antibody, enzyme, or nucleic acid probe. lumiprobe.com This modular approach allows for the creation of a wide variety of biosensors for the detection of different analytes. The PEG4 linker is beneficial in this context as it extends the biotin away from the surface, making it more accessible for binding to streptavidin and reducing non-specific binding of other molecules to the surface. chempep.com

Surface Patterning and Engineering for Biomaterial Research

This compound is a key reagent in the surface patterning and engineering of biomaterials, enabling the creation of spatially controlled micro- and nano-environments for fundamental biological studies and advanced therapeutic applications. Its utility stems from the dual functionality of the terminal alkyne and the biotin moiety, which allows for precise, covalent attachment to surfaces and subsequent high-affinity binding of streptavidin-conjugated biomolecules.

The process often involves an initial surface modification to introduce a reactive group that can undergo a "click" reaction with the alkyne of this compound. One common approach is the functionalization of surfaces with thiol groups. researchgate.net These thiol-rich surfaces can then react with the alkyne group of this compound via a UV-induced thiol-yne click reaction. marquette.eduuni-heidelberg.de This method is rapid, can be performed without a photoinitiator, and allows for the creation of precise micropatterns with high resolution. uni-heidelberg.de For instance, researchers have derivatized thiol-rich micropillars with this compound under UV light to create patterned surfaces for protein immobilization. researchgate.net

Another strategy involves creating surfaces with azide functionalities. This compound can then be attached to these azide-terminated surfaces through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). sigmaaldrich.comscientificlabs.comnih.gov This bioorthogonal reaction is highly specific and efficient, forming a stable triazole linkage. sigmaaldrich.comscientificlabs.com This technique has been used to modify materials like silk fibroin that has been genetically encoded with 4-azidophenylalanine (AzPhe), rendering it a photopatternable protein material for biomaterial development. sigmaaldrich.comdv-expert.orgsigmaaldrich.com

Once the surface is patterned with this compound, the exposed biotin groups serve as high-affinity docking sites for avidin or streptavidin proteins. marquette.edu This interaction is one of the strongest non-covalent bonds known in nature, ensuring stable and specific immobilization. marquette.edu Biomolecules of interest—such as proteins, peptides, or DNA—can be pre-conjugated to streptavidin and then selectively anchored to the biotin-patterned areas. researchgate.netnih.gov This "sandwich" configuration is widely used to pattern biomolecules while protecting them from potentially damaging conditions used in the initial surface patterning steps. marquette.edu This approach has been instrumental in creating nanopatterns of distinct proteins and DNA force sensors to study complex cellular processes like integrin signaling and mechanotransduction. nih.gov

The versatility of these methods allows for the creation of complex surface patterns, such as superhydrophilic-superhydrophobic micropatterns, which can be used to fabricate high-density microarrays of cells or droplets for high-throughput screening. uni-heidelberg.de

Integration of this compound in Multi-Omics Research Platforms

This compound is an indispensable tool in multi-omics research, particularly in the field of chemical proteomics. It serves as a critical linker that connects bioorthogonal labeling strategies with affinity-based enrichment, enabling the identification and quantification of specific subsets of proteins from complex biological samples. nih.govmdpi.com

A primary application is in Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy used to study enzyme function directly in native biological systems. nih.gov In a typical ABPP workflow, an "activity-based probe" (ABP) featuring a reactive group and a bioorthogonal handle (e.g., an azide) is introduced to a proteome. mdpi.com This probe covalently binds to the active site of a specific enzyme or class of enzymes. After this labeling event, this compound is introduced and "clicked" onto the probe's azide handle via CuAAC. mdpi.combiorxiv.org The biotin tag then allows for the selective enrichment of the probe-labeled proteins using streptavidin affinity chromatography. nih.govbiorxiv.org The enriched proteins can subsequently be identified and quantified by liquid chromatography-mass spectrometry (LC-MS/MS), providing a snapshot of the active enzymes within the proteome. mdpi.com

A similar and widely used technique is Biorthogonal Noncanonical Amino Acid Tagging (BONCAT). nih.gov In BONCAT, a noncanonical amino acid containing an azide or alkyne group, such as L-azidohomoalanine (AHA), is metabolically incorporated into newly synthesized proteins. nih.gov This effectively tags an entire sub-proteome based on its synthesis within a specific time window. To identify these newly synthesized proteins, cell lysates are treated with a corresponding click chemistry reagent. nih.gov If AHA (containing an azide) is used, this compound is clicked onto the AHA-modified proteins. jneurosci.org The biotinylated proteins are then enriched with streptavidin resin and analyzed by quantitative proteomics. nih.govjneurosci.org This approach has been used to quantitatively analyze the inventory of ribosomes under nutrient stress and to identify newly synthesized proteins transported down axons after optic nerve injury. nih.govjneurosci.org

The PEG4 spacer in this compound is crucial for these applications. It is hydrophilic, which enhances the solubility of the reagent and the resulting biotinylated proteins in aqueous buffers. lumiprobe.comchempep.com Furthermore, the linker provides spatial separation between the biotin tag and the protein, which can reduce steric hindrance and improve the efficiency of streptavidin binding. lumiprobe.comchempep.com Researchers have also exploited linkers of varying PEG lengths (e.g., PEG3, PEG4, PEG5) to introduce distinct mass and chromatographic shifts in labeled peptides, a strategy that improves the confidence of peptide identification in complex mass spectrometry datasets. chemrxiv.org

Mentioned Compounds

Methodological Optimizations and Comparative Performance of Biotin Peg4 Alkyne

Strategies for Enhancing Bioconjugation Yield and Specificity with Biotin-PEG4-Alkyne

To improve the outcomes of bioconjugation experiments using this compound, several strategies can be employed to boost both the yield and specificity of the reaction. The PEG4 linker in this compound already contributes to enhanced water solubility and reduced steric hindrance, which facilitates efficient binding to streptavidin. lumiprobe.com

Optimizing Reaction Conditions:

Catalyst and Ligands: For copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the choice of copper source and stabilizing ligands is critical. Using pre-formed copper complexes, such as those with TBTA, can improve reaction efficiency. lumiprobe.com Some specialized reagents, termed "FastClick," incorporate a copper-chelating moiety directly into the alkyne probe, which can significantly accelerate the reaction and increase yields, even at low reactant concentrations. aatbio.com

Reaction Buffers: The composition of the reaction buffer can influence the outcome. While click chemistry is robust across a range of pH values, optimization for specific biomolecules is recommended. chempep.com For instance, when labeling proteins on silicon nitride surfaces, a mixture of tBuOH/H2O has been used effectively. sci-hub.se

Reactant Concentration: Adjusting the concentration of this compound and the azide-modified target molecule is a straightforward way to influence the reaction kinetics and yield. In some applications, reducing the concentration of the reporter molecule (like a biotin-azide) has been shown to decrease non-specific background labeling. nih.gov

Temperature and Incubation Time: While many click reactions proceed efficiently at room temperature, adjusting the temperature and incubation time can be beneficial. nih.govnih.gov For example, in certain protocols, an initial incubation at a moderate temperature (e.g., 30°C) is followed by a longer incubation at a lower temperature (e.g., 4°C) to ensure complete reaction. nih.gov

Enhancing Specificity:

Enrichment Strategies: Subcellular or biochemical fractionation to enrich the sample for the target of interest can significantly improve the signal-to-noise ratio by reducing the complexity of the reaction mixture. nih.gov

Blocking Agents: In applications like Western blotting or immunofluorescence, using appropriate blocking buffers is crucial to prevent non-specific binding of biotin (B1667282) or streptavidin. researchgate.net Common blocking agents include bovine serum albumin (BSA); however, care must be taken as some blocking agents like milk or casein naturally contain biotin. researchgate.net

Site-Specific Labeling: For complex biomolecules like antibodies, genetic engineering techniques can be used to introduce unnatural amino acids with azide (B81097) or alkyne handles at specific sites. This ensures that the this compound is attached to a defined location, maximizing homogeneity and preserving the biological activity of the target.

Minimizing Off-Target Labeling and Background Noise in this compound Applications

A significant challenge in sensitive detection assays is the presence of off-target labeling and background noise, which can obscure the desired signal. Several methodological adjustments can mitigate these issues in experiments involving this compound.

Strategies to Reduce Background:

Control Experiments: Including negative controls is essential for identifying the source of background noise. A key control involves running the click reaction in the absence of the copper catalyst; no labeling should occur in this condition. nih.gov Another important control is to use a sample that has not been metabolically labeled with an azide or alkyne, which helps to identify non-specific binding of the biotin probe or detection reagents.

Washing Steps: Thorough washing after the conjugation and detection steps is critical for removing unbound reagents. Using buffers containing detergents like Tween-20 or Triton X-100 can help to reduce non-specific binding. researchgate.net In some protocols, extensive washing of gels with deionized water is recommended to remove residual fluorescent azides. nih.gov

Reagent Purity and Storage: Ensuring the purity of this compound and other reagents is important. Storing click chemistry reaction mixtures at -20°C has been observed to increase non-specific background labeling over time. nih.gov Therefore, it is advisable to analyze samples promptly or store them at -80°C. nih.gov

SDS in Reaction Buffer: The inclusion of a low concentration of sodium dodecyl sulfate (B86663) (SDS), typically between 0.1% and 1%, in the click reaction buffer has been shown to reduce non-specific background labeling. nih.gov

Optimizing Detection: In gel-based analyses, ensuring that the dye front containing any unbound fluorescent probes is run completely off the gel can help to reduce background fluorescence. nih.gov When using streptavidin-HRP for detection, the concentration and incubation time should be optimized to achieve a strong signal without excessive background. researchgate.net

Addressing Specific Sources of Noise:

Endogenous Biotin: Tissues like the liver have high levels of endogenously biotinylated proteins, which can lead to high background in streptavidin-based detection. researchgate.net Strategies to address this include using avidin (B1170675)/biotin blocking kits or employing alternative detection methods that are not based on the biotin-streptavidin interaction.

Probe Aggregation: Some fluorescently-labeled probes can aggregate in living cells, leading to high background noise and poor specific labeling. worldscientific.com While this compound itself is not fluorescent, this highlights the importance of the properties of the entire detection system. The PEG4 linker in this compound is designed to improve solubility and reduce aggregation. issuu.com

Comparative Analysis with Other Biotinylation and Click Chemistry Reagents

The selection of a biotinylation reagent and a click chemistry method depends heavily on the specific application, including whether the experiment is conducted in vitro, in live cells, or in vivo, and the requirements for subsequent analysis, such as mass spectrometry.

This compound is a non-cleavable probe, meaning the biotin tag remains permanently attached to the target molecule via a stable triazole linkage. This is in contrast to cleavable probes, which contain a linker that can be broken under specific conditions.

Non-Cleavable Probes (e.g., this compound):

Advantages: The primary advantage is the stability of the linkage, which is crucial for applications where the biotin tag is used for robust detection or immobilization without the need for elution. lumiprobe.com The synthesis of non-cleavable probes is often more straightforward.

Disadvantages: A major limitation arises in proteomics studies that use mass spectrometry for protein identification. The strong interaction between biotin and avidin/streptavidin (Kd ~ 10⁻¹⁵ M) makes the elution of biotinylated proteins from affinity resins very difficult without harsh, denaturing conditions. nih.gov Furthermore, the presence of the large this compound moiety on peptides can complicate mass spectrometry analysis. nih.gov

Cleavable Probes:

Types: Cleavable linkers can be designed to be sensitive to acid, light (photocleavable), or reducing agents (e.g., disulfide bonds). nih.govresearchgate.net

Advantages: The key benefit is the ability to release the captured biomolecule from the avidin/streptavidin resin under mild conditions, which is highly advantageous for downstream analysis, particularly mass spectrometry. nih.govresearchgate.net This allows for the recovery of the target protein or peptide in a state that is more amenable to analysis.

Research Findings: Studies have directly compared the performance of cleavable and non-cleavable biotin-alkyne probes in proteomics workflows. In one study using a BONCAT (biorthogonal noncanonical amino acid tagging) approach, an acid-cleavable biotin-alkyne probe (DADPS) was found to identify and quantify significantly more newly synthesized proteins than a non-cleavable biotin-alkyne probe. nih.govacs.org The superior performance of the cleavable probe was attributed to several factors, leading to a more than 50% increase in protein identifications. nih.govacs.org Another comparative analysis of five different cleavable biotin tags found that an acid-cleavable DADPS-based tag, in a specific workflow, outperformed others in terms of enrichment efficiency and identification yield. acs.orgacs.org

| Feature | Non-Cleavable Probes (e.g., this compound) | Cleavable Probes (e.g., DADPS-Biotin-Alkyne) |

|---|---|---|

| Linkage Stability | Highly stable triazole linkage | Contains a labile bond (acid, light, or reduction sensitive) |

| Elution from Avidin/Streptavidin | Requires harsh, denaturing conditions | Allows for mild elution conditions, preserving the target |

| Mass Spectrometry Compatibility | Can be problematic due to the large, permanent tag | Superior, as the tag is removed before analysis |

| Primary Use Case | Stable immobilization, robust detection (e.g., Western blot, imaging) | Affinity purification for downstream analysis (e.g., proteomics) |

| Reported Performance in Proteomics | Identifies fewer proteins compared to cleavable probes nih.govacs.org | Significantly higher protein identification and quantification nih.govacs.orgacs.orgacs.org |

This compound contains a terminal alkyne, making it suitable for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For the alternative strain-promoted azide-alkyne cycloaddition (SPAAC), an azide-containing version of the probe (Biotin-PEG4-Azide) would be used with a strained alkyne (e.g., DBCO, BCN) on the target molecule.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Mechanism: This reaction, often considered the "gold standard" of click chemistry, uses a copper(I) catalyst to join a terminal alkyne (like that in this compound) and an azide. chempep.comrsc.org

Advantages: CuAAC is highly efficient, has fast reaction kinetics, and produces a single, stable 1,4-disubstituted triazole product. chempep.comrsc.org It has been shown to be a more powerful method in proteomics, leading to higher protein identification compared to SPAAC in some studies. nih.gov

Disadvantages: The primary drawback is the cytotoxicity of the copper catalyst, which limits its application in living cells and in vivo. chempep.comacs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

Mechanism: SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (like DBCO) that reacts spontaneously with an azide. acs.org

Advantages: The main advantage is its biocompatibility, as it does not require a toxic metal catalyst. This makes it the method of choice for labeling in live cells and whole organisms. chempep.comacs.org

Disadvantages: SPAAC generally has slower reaction kinetics compared to CuAAC. researchgate.net Furthermore, the reaction with unsymmetrical strained alkynes can sometimes result in a mixture of regioisomers, which might be a concern for applications requiring a single, defined product. chempep.com Some strained alkyne reagents may also generate significant background noise in certain applications. worldscientific.com

Comparative Studies:

A comparative analysis of CuAAC and SPAAC for identifying O-GlcNAcylated proteins found that CuAAC identified a greater number of proteins (229) compared to SPAAC (188). nih.gov This suggests that for in vitro proteomics applications where sensitivity is paramount, CuAAC may be the preferred method. nih.govresearchgate.net

However, for live-cell imaging or in vivo studies, the toxicity of copper necessitates the use of SPAAC. chempep.comacs.org

| Feature | CuAAC (with this compound) | SPAAC (with Biotin-PEG4-Azide and a strained alkyne) |

|---|---|---|

| Catalyst Requirement | Requires Copper(I) catalyst | No metal catalyst required (copper-free) |

| Biocompatibility | Limited due to copper cytotoxicity, mainly for in vitro use | High, suitable for live cell and in vivo applications chempep.comacs.org |

| Reaction Kinetics | Generally faster | Generally slower researchgate.net |

| Regioselectivity | Highly regioselective, forms 1,4-disubstituted triazole | Can produce mixtures of regioisomers chempep.com |

| Reported Proteomics Performance | Higher protein identification in some studies nih.gov | Fewer protein identifications in some direct comparisons nih.gov |

Comparison of Cleavable vs. Non-Cleavable Biotin-Alkyne Probes

Quantitative Data Analysis and Interpretation in this compound Experiments

Quantitative analysis is essential for extracting meaningful biological insights from experiments using this compound. The specific methods for data analysis depend on the experimental technique employed.

Mass Spectrometry-Based Proteomics:

Data Acquisition: In quantitative proteomics, stable isotope labeling is a common strategy. For example, "heavy" and "light" isotopic variants of biotin-alkyne can be used to label two different samples (e.g., control vs. treated). jneurosci.org These samples are then mixed, processed, and analyzed together by LC-MS/MS.

Peptide Identification: The resulting MS/MS spectra are searched against a protein database using algorithms like Prolucid. nih.govjneurosci.org The search parameters must include the mass shift corresponding to the biotin-alkyne tag on the modified amino acid (e.g., azidohomoalanine, a methionine analog). nih.govacs.org

Quantification: The relative abundance of a peptide in the two samples is determined by comparing the signal intensities of its heavy and light isotopic forms. This allows for the precise quantification of changes in protein synthesis or abundance. jneurosci.org Software tools like DTASelect are used to filter and assemble the results. jneurosci.org

Interpretation: A key aspect of data interpretation is distinguishing true hits from contaminants. Directly detecting the biotin-tagged peptide in the MS/MS spectrum (as in the DiDBiT method) provides high confidence in the identification and avoids the need for antibody-based validation. nih.gov Intensity-based absolute quantification (iBAQ) values can be calculated to rank the most highly enriched proteins in a pull-down experiment compared to controls. biorxiv.org

Fluorescence-Based Assays (e.g., Microscopy, Flow Cytometry):

Image/Data Acquisition: In fluorescence microscopy, images of labeled cells or tissues are captured. It is crucial to use consistent settings (e.g., laser power, exposure time) across all samples to allow for valid comparisons.

Quantification: Image analysis software is used to quantify the fluorescence intensity. This typically involves defining regions of interest (e.g., individual cells) and measuring the mean fluorescence intensity within those regions. The signal is often normalized to a counterstain, such as DAPI for cell nuclei, to account for variations in cell number. biorxiv.org

Statistical Analysis: The quantified data from multiple samples or experimental groups are then subjected to statistical analysis. For comparing two groups, an unpaired t-test might be used, while for multiple groups, a one-way ANOVA could be appropriate. nih.gov The results are often presented as mean values with standard error of the mean (SEM). nih.gov

Western Blotting: